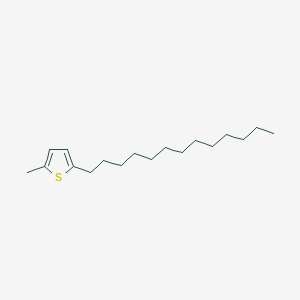![molecular formula C4H13N2O3P B14322537 Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]- CAS No. 112013-36-2](/img/structure/B14322537.png)
Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-aminoethylphosphonic acid can be synthesized through the Kabachnik–Fields reaction or the Pudovik reaction. These methods involve the condensation of imines and phosphorous acid or its esters . For example, the reaction of phosphorous acid with formaldehyde and ammonia can yield nitrilotris(methylenephosphonic acid), a related compound .
Industrial Production Methods
Industrial production of phosphonic acids often involves the use of phosphorous acid and formaldehyde under controlled conditions. The process typically requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-aminoethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where its amino or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonate esters, while substitution reactions can produce a variety of functionalized phosphonates .
科学的研究の応用
2-aminoethylphosphonic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-aminoethylphosphonic acid involves its interaction with enzymes and metabolic pathways. It acts as an antagonist of amino acids, inhibiting enzymes involved in amino acid metabolism, which affects the physiological activity of cells . This mechanism underlies its antibacterial, plant growth regulatory, and neuromodulatory effects .
類似化合物との比較
Similar Compounds
Aminophosphonates: These are structural analogues of amino acids where the carboxylic moiety is replaced by phosphonic acid or related groups.
Phosphonates: These compounds contain C−PO(OR)2 groups and are used in various applications, including as herbicides and plant growth regulators.
Uniqueness
2-aminoethylphosphonic acid is unique due to its natural occurrence in biological membranes and its specific role in biological processes. Its ability to act as a chelating agent and its involvement in various metabolic pathways distinguish it from other similar compounds .
特性
CAS番号 |
112013-36-2 |
|---|---|
分子式 |
C4H13N2O3P |
分子量 |
168.13 g/mol |
IUPAC名 |
2-(2-aminoethylamino)ethylphosphonic acid |
InChI |
InChI=1S/C4H13N2O3P/c5-1-2-6-3-4-10(7,8)9/h6H,1-5H2,(H2,7,8,9) |
InChIキー |
DDOJGXVUFMXNKA-UHFFFAOYSA-N |
正規SMILES |
C(CNCCP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
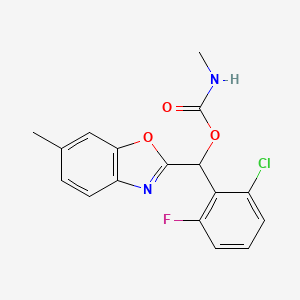
![Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate](/img/structure/B14322486.png)
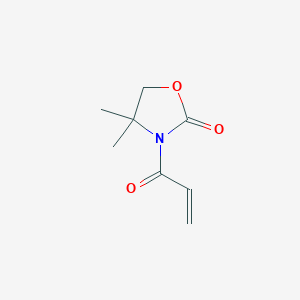
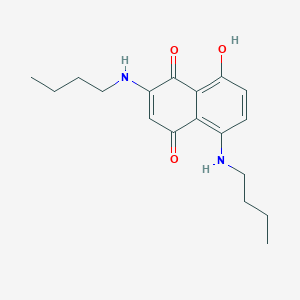

![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
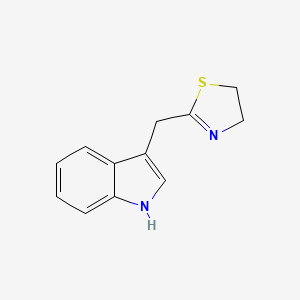
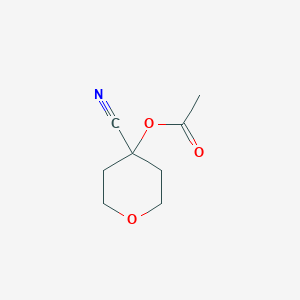
![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
